4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6N4S/c16-14(17,18)9-5-10(15(19,20)21)7-11(6-9)25-12(23-24-13(25)26)8-1-3-22-4-2-8/h1-7H,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPDWTMNHOIXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=S)N2C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents to enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the triazole ring or the phenyl group .
Scientific Research Applications
Anticancer Activity
TFPT has been investigated for its potential anticancer properties. Studies indicate that compounds with similar triazole structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved efficacy in targeting cancer cells.
Antimicrobial Properties
Research has shown that TFPT exhibits antimicrobial activity against a range of pathogens. The thiol group in the triazole structure may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic processes within the microorganisms.
Neurokinin Receptor Modulation
A patent describes derivatives of TFPT as neurokinin receptor modulators, suggesting potential applications in treating conditions related to neurokinin signaling pathways, such as pain management and inflammatory diseases . This modulation could lead to novel therapeutic strategies for neurogenic inflammation.
Corrosion Inhibitors
Due to the presence of sulfur and nitrogen atoms in its structure, TFPT can be utilized as a corrosion inhibitor in various industrial applications. Its effectiveness in forming protective films on metal surfaces can prevent corrosion in harsh environments.
Polymer Additives
TFPT's unique chemical properties make it suitable as an additive in polymer formulations to enhance thermal stability and mechanical strength. The incorporation of TFPT into polymer matrices can improve resistance to environmental stressors.
Case Study 1: Anticancer Efficacy
A study evaluating the cytotoxic effects of TFPT analogs on breast cancer cell lines demonstrated a significant reduction in cell viability at specific concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the potential for developing TFPT-based therapies .
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus and Escherichia coli revealed that TFPT exhibited substantial antimicrobial activity, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics. This suggests that TFPT could serve as a lead compound for new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups and the triazole ring play crucial roles in enhancing the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl groups and phenyl ring but differs in its functional groups and reactivity.
4-(Trifluoromethyl)aniline: Another compound with a trifluoromethyl group, but with different applications and properties due to the presence of an amine group.
Uniqueness
4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol stands out due to its combination of trifluoromethyl groups, a triazole ring, and a pyridine moiety, which collectively contribute to its unique chemical and biological properties. This makes it a versatile compound with a wide range of applications in various fields of research and industry .
Biological Activity
The compound 4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (CAS No. 825643-73-0) is a member of the triazole family known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 466.39 g/mol. The presence of trifluoromethyl groups and a triazole ring contributes to its unique chemical reactivity and biological activity.
Antibacterial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating notable efficacy.
Table 1: Antibacterial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 0.12 µg/mL | 22 |
| S. aureus | 0.25 µg/mL | 20 |
| P. aeruginosa | 0.15 µg/mL | 21 |
| Bacillus subtilis | 0.10 µg/mL | 24 |
These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa .
Anticancer Activity
In addition to its antibacterial properties, the compound has shown potential in cancer treatment. Studies have evaluated its cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 15 |
| IGR39 (Melanoma) | 10 |
| PANC-1 (Pancreatic Cancer) | 12 |
The compound demonstrated significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The triazole moiety interacts with target sites within microbial cells and cancerous tissues, leading to disruption of normal cellular functions.
Case Studies
- Antibacterial Screening : A study conducted by Mohammed et al. (2019) synthesized various triazole derivatives and tested their antibacterial properties against common pathogens. The results indicated that compounds similar to the one discussed showed enhanced activity compared to traditional antibiotics .
- Anticancer Evaluation : Research published in MDPI highlighted the effectiveness of triazole derivatives in inhibiting the growth of breast cancer cells compared to standard treatments like doxorubicin .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with thiocarbazides or through S-alkylation of triazole-thiol precursors. Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for alkylation steps .
- Catalyst use : Base catalysts (e.g., K₂CO₃) improve S-alkylation efficiency .
- Temperature control : Reflux conditions (80–100°C) are critical for cyclization reactions .
- Purity enhancement : Recrystallization from ethanol/water mixtures removes unreacted starting materials .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural confirmation :
- ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., pyridyl protons at δ 8.5–8.8 ppm) .
- LC-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 178.21 for core triazole-thiol structure) .
- Purity assessment :
- Elemental analysis : Ensures C, H, N, S content matches theoretical values (±0.3% tolerance) .
- HPLC : Quantifies impurities (<2% threshold for pharmacological studies) .
Q. What safety protocols should be followed when handling this compound given its GHS classification?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (GHS Category 1 eye irritation) .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (GHS Category 3 respiratory irritation) .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different derivatives of triazole-thiol compounds?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., trifluoromethyl vs. pyridyl groups) and correlate with bioassay results (e.g., antimicrobial IC₅₀ values) .
- Dose-response validation : Replicate assays across multiple cell lines to rule out cell-specific effects .
- Molecular docking : Compare binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) to explain potency variations .
Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the reactivity and pharmacological potential of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiol group’s HOMO suggests susceptibility to oxidation .
- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., kinase enzymes). Prioritize derivatives with binding energies < −7.0 kcal/mol .
- ADME prediction : Apply SwissADME to assess bioavailability (%ABS > 30% indicates oral viability) .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated to inform experimental design?
- Methodological Answer :
- Accelerated stability testing :
- pH studies : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal stress : Heat samples to 40–60°C for 1–4 weeks; assess decomposition kinetics using Arrhenius plots .
- Degradation product identification : Use LC-MS/MS to characterize byproducts (e.g., oxidation of thiol to disulfide) .
Q. What methodologies are suitable for investigating the degradation pathways of this compound, and how can degradation products be characterized?
- Methodological Answer :
- Forced degradation : Expose to UV light (ICH Q1B guidelines), H₂O₂ (oxidative stress), and hydrolytic conditions .
- Analytical characterization :
- High-resolution mass spectrometry (HR-MS) : Assign exact masses to degradation fragments .
- NMR spectroscopy : Compare degraded vs. intact samples to identify structural changes (e.g., loss of pyridyl protons) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
